molecular formula C14H16N4O4 B604403 N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE CAS No. 306952-83-0

N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE

Cat. No.: B604403
CAS No.: 306952-83-0
M. Wt: 304.3g/mol
InChI Key: BUQTUFZNEBEFLZ-VIZOYTHASA-N
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Description

N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group, a methoxyphenyl group, and a pyrazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other hydrazide derivatives and pyrazole-containing molecules. Compared to these compounds, N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

306952-83-0

Molecular Formula

C14H16N4O4

Molecular Weight

304.3g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C14H16N4O4/c1-8-10(14(21)18-16-8)6-13(20)17-15-7-9-3-4-11(19)12(5-9)22-2/h3-5,7,10,19H,6H2,1-2H3,(H,17,20)(H,18,21)/b15-7+

InChI Key

BUQTUFZNEBEFLZ-VIZOYTHASA-N

SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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